5-Ethyl-2-methylpyridine

説明

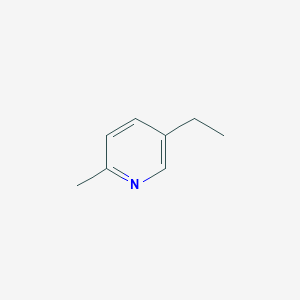

Structure

3D Structure

特性

IUPAC Name |

5-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSLROIKFLNUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021861 | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-5-ethylpyridine appears as a colorless to yellow liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may slightly irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid with a sharp, penetrating odor; [Hawley] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS LIQUID., Colourless liquid; Sharp penetrating aromatic aroma | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1317/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), 177.8 °C @ 747 mm Hg, 172.00 to 175.00 °C. @ 760.00 mm Hg, 178.3 °C | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

155 °F (USCG, 1999), 68 °C, 155 °F, 68 °C (OPEN CUP), 68 °C o.c. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in alc, ether, benzene, dilute acids, concn sulfuric acid, Very soluble in acetone, In water, 1.2 g/100 ml @ 29 °C, 12 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 12 (moderate), Slightly soluble in water and fat, Soluble (in ethanol) | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1317/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.9184 @ 23 °C/4 °C, Density (at 20 °C): 0.92 g/cm³, Relative density of the vapour/air-mixture at °C (air = 1): 1.01, 0.917-0.923 | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1317/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.17 mmHg (USCG, 1999), 1.43 [mmHg], 1.43 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.191 | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Picolines and other substituted pyridines are by-products | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

104-90-5 | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 5-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG205CGK3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94.5 °F (USCG, 1999), -70.3 °C (freezing point), -70.9 °C, -70 °C | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Mechanistic Investigations

Classical Synthetic Routes to 5-Ethyl-2-methylpyridine

The foundational methods for synthesizing the pyridine (B92270) ring, including the structure of this compound, rely on condensation chemistry developed over a century ago. These routes are characterized by the reaction of simple carbonyl compounds and ammonia (B1221849) sources under heat and pressure.

Beyer-Chichibabin Pyridine Synthesis and Its Variations

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a cornerstone method for creating pyridine rings. wikipedia.orgen-academic.com In its general form, the reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgen-academic.comwikipedia.org This synthesis is versatile and forms the basis for many industrial routes to pyridine and its derivatives. wikipedia.orgthieme.de

The mechanism of the Chichibabin synthesis is complex, involving a series of fundamental organic reactions. It is understood to proceed through steps that include imine synthesis, base-catalyzed aldol (B89426) condensations, and a Michael reaction to initiate the ring formation, followed by a final dehydrogenation or oxidation step to yield the aromatic pyridine ring. wikiwand.comchemistnotes.com While historically significant, a primary limitation of the traditional Chichibabin synthesis can be its low yield, often under 30%, which has prompted the development of numerous variations and catalytic improvements. en-academic.comwikipedia.org

Condensation Reactions Involving Acetaldehyde (B116499) and Ammonia Derivatives

The industrial production of this compound is a direct application of the Chichibabin principle, utilizing the condensation of acetaldehyde derivatives with ammonia. beilstein-journals.org The most common industrial method involves a liquid-phase reaction of paraldehyde (B1678423) (the cyclic trimer of acetaldehyde) with aqueous ammonia. researchgate.net This process is typically carried out under demanding conditions, requiring high temperatures and pressures to proceed efficiently. researchgate.net

A well-documented laboratory-scale procedure exemplifies this approach, reacting paraldehyde with aqueous ammonium (B1175870) hydroxide (B78521) in the presence of an ammonium acetate (B1210297) catalyst. orgsyn.orgorgsyn.org The reaction is conducted in a sealed steel vessel to contain the high pressures generated at the required temperature. orgsyn.orgorgsyn.org Yields from this method can be significantly higher than early Chichibabin attempts, demonstrating the optimization of this classical route. orgsyn.org

| Reactants | Catalyst | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|

| Paraldehyde, Aqueous Ammonia | Not specified (industrial) | 200–300 °C | 12–13 MPa | Not specified | researchgate.net |

| Paraldehyde, 28% Aqueous Ammonium Hydroxide | Ammonium Acetate | 230 °C | 800 to 3000 psi | 50–70% | orgsyn.org |

Catalytic Synthesis Approaches for this compound

To improve the efficiency, selectivity, and sustainability of this compound synthesis, significant research has focused on catalytic methods. Heterogeneous catalysts, in particular, offer advantages such as easier separation from the reaction mixture and potential for reuse.

Heterogeneous Catalysis

Heterogeneous catalysts are central to the modern commercial production of pyridines, especially in gas-phase reactions. These solid-state materials, often based on zeolites or metal oxides, provide acidic sites and a high surface area to facilitate the complex series of condensation and cyclization reactions.

Zeolites, which are crystalline aluminosilicates, have been investigated as highly effective catalysts for the synthesis of this compound due to their shape selectivity, thermal stability, and reusable nature. ku.ac.aeresearchgate.net Research has demonstrated that a simple and selective single-step synthesis of MEP from acetaldehyde and ammonia can be achieved with high conversion and selectivity over zeolites in a high-pressure system. ku.ac.aepsu.edu

Studies have compared the performance of various zeolite types, including H-beta, HY, and HZSM-5, in the temperature range of 150–225 °C. psu.edu Among these, the H-beta zeolite catalyst showed superior performance in both the conversion of acetaldehyde and the selectivity towards this compound. psu.edu It was also noted that for HZSM-5 catalysts, an increase in the Si/Al ratio led to a decrease in both conversion and selectivity, indicating that the acidic properties of the zeolite are crucial for the reaction. psu.edu A key advantage of these zeolite catalysts is their ability to be reused multiple times without a significant loss of activity. ku.ac.ae A possible reaction mechanism for the formation of this compound over a zeolite catalyst has been proposed. rsc.org

| Catalyst | Acetaldehyde Conversion (%) | Selectivity to MEP (%) |

|---|---|---|

| H-beta | High | High |

| HY | Moderate | Moderate |

| HZSM-5 (Si/Al=40) | Moderate | Moderate |

| K10-montmorillonite | Moderate | Moderate |

Metal oxide catalysts are widely used in the commercial, gas-phase synthesis of pyridine and its derivatives via the Chichibabin reaction. wikipedia.orgwikipedia.orgwikiwand.com Reactants are passed over a solid catalyst bed at high temperatures, typically between 350–500 °C. wikipedia.orgwikiwand.com The most common catalysts for this process are modified forms of alumina (B75360) (Al₂O₃) or silica-alumina (SiO₂-Al₂O₃). wikipedia.orgwikipedia.orgchemistnotes.com These materials possess strong acidic sites that are essential for catalyzing the cracking and condensation reactions. core.ac.uk

In addition to alumina-based systems, other metal oxides have been explored. Copper(I) oxide (Cu₂O) has been identified as a catalyst for a one-pot hydrothermal synthesis of this compound from ammonium bicarbonate and ethanol (B145695). researchgate.netcolab.ws This approach represents a more environmentally benign route using less toxic starting materials. researchgate.net

| Catalyst | Typical Application | Reactants | Phase | Reference |

|---|---|---|---|---|

| Alumina (Al₂O₃) | Pyridine Synthesis | Aldehydes, Ammonia | Gas | wikipedia.orgwikiwand.comchemistnotes.com |

| Silica-Alumina (SiO₂-Al₂O₃) | Pyridine Synthesis | Aldehydes, Ammonia | Gas | wikipedia.orgwikiwand.comsfdchem.com |

| Copper(I) Oxide (Cu₂O) | MEP Synthesis | NH₄HCO₃, C₂H₅OH | Liquid (Hydrothermal) | researchgate.netcolab.ws |

Modified Catalyst Systems and Their Characterization

The synthesis of this compound (EMP) has been significantly advanced through the development and modification of various catalyst systems. Zeolites, in particular, have been a major focus of research due to their shape selectivity, thermal stability, and tunable acidity. researchgate.netpsu.edu

Researchers have investigated the use of different zeolite structures, such as H-beta, HY, and HZSM-5, for the reaction of acetaldehyde and ammonia under high pressure. psu.edu It has been observed that the best conversion of acetaldehyde and selectivity to EMP is achieved with H-beta catalysts. psu.edu The Si/Al ratio in zeolites like HZSM-5 has been shown to be a critical parameter; a decrease in this ratio, which corresponds to an increase in Brønsted acid sites, generally leads to higher conversion and selectivity. psu.edu

Beyond standard zeolites, modifications with various metals have been explored to enhance catalytic performance. For instance, modified ZSM-5 catalysts, including Pb-ZSM-5 and W-ZSM-5, have been identified as effective for the synthesis of picolines, which are structurally related to EMP. researchgate.net The modification of SiO₂-Al₂O₃ catalysts with promoters such as lead, chromium, and copper has also been studied. researchgate.net These catalysts are typically characterized using techniques like X-ray diffraction (XRD), infrared (IR) spectroscopy, and electron spin resonance (ESR) to understand their structural and electronic properties. researchgate.net

The development of these modified catalysts is crucial for improving the efficiency and selectivity of the synthesis, moving away from less efficient and often hazardous traditional methods.

Homogeneous Catalysis in this compound Production

While much of the recent focus has been on heterogeneous catalysts, homogeneous catalysis has also played a role in the synthesis of this compound. Traditional methods have sometimes employed homogeneous catalysts, though these often present challenges in terms of catalyst separation and product selectivity. chemicalbook.com

One example of a homogeneous system involves the reaction of paraldehyde with ammonium sulfate (B86663) or urea (B33335) in the presence of complexed metal catalysts. researchgate.net These catalysts are based on transition metals such as Zr, Fe, Co, Ni, Cr, and Pd, used in combination with organoaluminum reducing agents. researchgate.net This method has been reported to produce 2-methyl-5-ethylpyridine with high yield (80%) and selectivity (97–99%). researchgate.net Such approaches allow for the synthesis of various alkyl- and aryl-substituted pyridines by using different starting aldehydes. researchgate.net

However, the move towards greener and more sustainable processes has led to a general preference for heterogeneous systems, which simplify catalyst recovery and reuse.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthetic routes to this compound, aiming to reduce the environmental impact of its production. nih.govnih.gov This involves the use of environmentally benign starting materials, the development of more efficient one-pot syntheses, and the use of sustainable reaction conditions. researchgate.netcolab.ws

Eco-Friendly Starting Materials and Reagents

A significant step towards a greener synthesis of this compound involves the use of less toxic and more sustainable starting materials. colab.ws One notable example is the use of ammonium bicarbonate (NH₄HCO₃) and ethanol (C₂H₅OH) as starting materials. researchgate.netcolab.wsjlu.edu.cn This approach is considered more eco-friendly as it avoids more volatile and toxic precursors. colab.ws

The development of novel reagents also contributes to greener synthetic pathways. For instance, this compound borane (B79455) (PEMB) has been introduced as a new amine borane complex for reductive aminations. acs.org PEMB demonstrates improved stability towards hydrolysis and methanolysis compared to other borane complexes, allowing reactions to be conducted in more environmentally friendly solvents like methanol (B129727) or even neat. acs.org Its ability to effectively deliver two hydrides also improves the reagent's efficiency. acs.org

One-Pot Synthesis Strategies

Another one-pot reaction involves the use of diaminomaleonitrile (B72808) (DAMN) with 2-thiophene-carboxyaldehyde in the presence of the this compound borane complex. researchgate.net This reaction, conducted in methanol and acetic acid, produces a mixture of products in good yield, demonstrating the utility of one-pot procedures in more complex syntheses. researchgate.net

Hydrothermal Reaction Conditions

Hydrothermal synthesis has emerged as a promising green chemistry approach for the production of this compound. researchgate.netcolab.ws This method typically involves carrying out the reaction in water at elevated temperatures and pressures. A one-step synthesis from ammonium bicarbonate and ethanol has been successfully established under hydrothermal conditions using a Cu₂O catalyst. researchgate.netcolab.wsjlu.edu.cn

The optimization of hydrothermal reaction conditions is crucial for maximizing the yield of the desired product while considering energy and resource savings. researchgate.netcolab.ws Key parameters that are often studied include temperature, reaction time, and catalyst loading. For the Cu₂O-catalyzed hydrothermal synthesis, the optimal temperature range has been identified as 180–200°C, with a reaction time of 12–24 hours and a catalyst loading of 5–10 wt%.

Catalyst Reusability and Sustainability

A cornerstone of green chemistry is the development of catalysts that can be easily recovered and reused over multiple reaction cycles without a significant loss of activity. researchgate.net Zeolite catalysts are particularly well-suited for this due to their robust nature and the ease with which they can be separated from the reaction mixture. researchgate.net

Mechanistic Elucidation of this compound Formation

Understanding the reaction pathways is fundamental to controlling the synthesis of this compound and minimizing the formation of unwanted by-products.

The most prevalent industrial method for synthesizing this compound is a variation of the Chichibabin pyridine synthesis. researchgate.net This reaction involves the condensation of simple aldehydes and ammonia. wikipedia.org Specifically, MEP is produced through the liquid-phase condensation of acetaldehyde, or its stable trimer paraldehyde, with ammonia at elevated temperatures and pressures. wikipedia.orgresearchgate.net

A proposed reaction pathway suggests that the formation of MEP from acetaldehyde and ammonia involves several intermediate steps. csic.es This includes the aldol condensation of acetaldehyde to form crotonaldehyde, which can then undergo further reactions and cyclization with ammonia to form the pyridine ring. csic.es Another potential pathway involves the formation of a cyclic acetaldehyde ammonia trimer (AAT) as an intermediate, which then converts to MEP. aidic.itresearchgate.net Studies have also explored a possible zeolite-catalyzed reaction mechanism for the formation of 5-ethyl-2-methyl pyridine. rsc.org

While various methods exist for pyridine synthesis, such as the Hantzsch and Kröhnke syntheses or [2+2+2] cycloadditions, the Chichibabin-type condensation of acetaldehyde and ammonia remains the primary route for industrial MEP production. researchgate.netwikipedia.orgrsc.orgwikipedia.org

Kinetic studies have been crucial in understanding the complex reaction network leading to this compound. The reactions are typically acid-catalyzed, and a detailed kinetic model has been developed based on experimental data from both paraldehyde and acetaldehyde ammonia trimer (AAT) as starting materials. rsc.org These studies, sometimes employing operando Raman spectroscopy, allow for the real-time monitoring of reactant consumption and product formation. rsc.org

The analysis reveals that the reaction pathway is sensitive to parameters like temperature and the concentration of reactants and promoters. researchgate.net A significant challenge in the synthesis is the formation of by-products, including various oligomers and other pyridine derivatives like 2- and 4-picoline. researchgate.netgoogle.com Kinetic models help to describe the formation of these side products, treating the side reaction as a polymerization process, and to understand the different reactivities of starting materials like AAT and paraldehyde. rsc.org Mechanistic investigations have clarified that undesired oligomer formation can consume the feedstock, particularly in batch reactors during the heating phase, underscoring the need for controlled reaction conditions. researchgate.net

Process Optimization for Industrial Production of this compound

Optimizing the industrial synthesis of this compound focuses on maximizing yield and selectivity while ensuring an economically viable and scalable process.

Efforts to enhance yield and selectivity have explored various reactants, catalysts, and reaction conditions. Historically, processes using acetaldehyde yielded MEP at around 50-60%, with significant portions of by-products. google.com A key advancement was the use of specific ammonium salts as both a source of ammonia and a catalyst or promoter.

A Design of Experiments (DoE) approach identified ammonium acetate as a highly suitable promoter for the reaction, significantly influencing the yield. researchgate.net By optimizing parameters such as temperature and reactant concentration, yields can be substantially improved. For instance, a process reacting acetaldehyde with an aqueous ammonium salt solution under optimized conditions reported a yield of approximately 76.9%. The use of paraldehyde with aqueous ammonium hydroxide and ammonium acetate as a catalyst has been shown to produce yields in the range of 50-53%. orgsyn.org A significant advantage of using an aqueous ammonium salt phase is the ability to recycle the salt solution after concentrating it to remove reaction water and replenishing it with ammonia.

| Reactants | Catalyst/Promoter | Temperature (°C) | Yield (%) | Source(s) |

| Paraldehyde, Aqueous Ammonia | Ammonium Acetate | 230 | 50-53 | orgsyn.org |

| Acetaldehyde, Aqueous Ammonium Salts | - | 225 | ~76.9 | |

| Acetaldehyde Ammonia Trimer (AAT) | Ammonium Acetate | 200 | - | researchgate.net |

| Paraldehyde, Aqueous Ammonia | Ammonium Acetate | 255-265 | ~70 | google.com |

The industrial production of this compound is carried out in high-pressure reactors due to the volatile nature of the reactants and the high temperatures required. The reaction is exothermic, a factor that must be managed in the reactor design to prevent temperature spikes that could negatively affect the yield. orgsyn.org

Operating parameters vary, but typically involve temperatures between 200°C and 270°C and high pressures. nih.govgoogle.com One described industrial process uses a closed system operating at 230°C and a pressure of 80-100 bar (approximately 1160-1450 psi). oecd.org Another laboratory-scale synthesis in a steel autoclave reported pressures ranging from 800 to 3000 lb (approximately 55 to 207 bar) at 230°C. orgsyn.org

Reactor design has evolved to optimize performance. Initial studies and production often utilized pressurized autoclaves in semi-batch processes. aidic.itresearchgate.net To improve efficiency and control, continuous reactor systems have been developed. These include continuous setups with coil-type reactors, which allow for precise control of residence time. aidic.it In one study, a continuous coil reactor operating at 200°C and 30 bar was used to investigate the reaction. aidic.it Further process intensification has been achieved by incorporating static mixers into the reactor design. These devices create turbulent conditions that enhance the mixing of reactants, reducing the time required for mass transfer and bringing the process yield closer to the ideal case. aidic.it Another continuous process design involves a series of vertical reaction towers through which the reactants pass. google.com

| Reactor Type | Temperature (°C) | Pressure | Source(s) |

| Steel Autoclave (Semi-batch) | 230 | 800-3000 lbs (~55-207 bar) | orgsyn.org |

| Dedicated Plant (Closed System) | 230 | 80-100 bar | oecd.org |

| Coil-Type Reactor (Continuous) | 200 | 30 bar | aidic.it |

| Pressure Reactor | 180-270 | 190-670 psig (~13-46 bar) | google.com |

| Vertical Reaction Towers (Continuous) | 190-250 | 1650-1850 lbs/sq. in. (~114-128 bar) | google.com |

Chemical Transformations and Derivative Synthesis

Functionalization of the Pyridine (B92270) Ring of 5-Ethyl-2-methylpyridine

The pyridine ring, while aromatic, exhibits different reactivity compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This influences both electrophilic and nucleophilic substitution reactions.

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the activating effects of the alkyl groups can facilitate reactions under specific conditions. The aromatic nature of the pyridine ring makes it susceptible to substitution reactions with electrophiles smolecule.com. In related substituted pyridines, such as aminopyridine derivatives, the position of substitution is directed by the existing groups. For instance, in aminopyridines, the amine group activates the ring, directing electrophiles like in nitration and sulfonation reactions to the 3-position . Halogenation is a key step in creating functionalized derivatives; for example, introducing a halogen at the 4-position allows for subsequent amination reactions . The synthesis of derivatives like 3-ethyl-2-fluoro-4-iodo-5-methylpyridine (B11852783) involves electrophilic aromatic substitution to introduce the halogen atoms evitachem.com.

The pyridine ring is more reactive towards nucleophiles than benzene, particularly at the 2-, 4-, and 6-positions. Nucleophilic displacement of a good leaving group occurs most readily at the 2- and 4-positions abertay.ac.uk.

A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, which involves amination with sodamide abertay.ac.uk. For this compound, amination with sodamide results in the formation of 2-amino-5-ethyl-6-methylpyridine, as the 2- and 6-positions are the most electrophilic abertay.ac.ukcdnsciencepub.com. Research has confirmed that amination of this compound yields the derivative aminated at the position adjacent to the nitrogen, not the 4-amino derivative cdnsciencepub.com.

Furthermore, derivatives of this compound can be synthesized through nucleophilic aromatic substitution. For instance, starting from a halogenated precursor, 5-ethyl-2-methylpyridin-4-amine (B1594435) can be produced by reaction with ammonia (B1221849) or other amine nucleophiles, sometimes facilitated by palladium catalysis .

Reactions Involving the Alkyl Side Chains

The ethyl and methyl groups attached to the pyridine ring are also sites for various chemical transformations, including hydroxymethylation, oxidation, and reduction.

The methyl group at the 2-position of this compound is particularly reactive and can undergo condensation reactions. A notable transformation is hydroxymethylation, which involves reacting this compound with formaldehyde. This reaction typically occurs at elevated temperatures and pressures and leads to the formation of 5-ethyl-2-(2-hydroxyethyl)pyridine researchgate.nete-bookshelf.debeilstein-journals.org. This chain-extended alcohol is a key intermediate in the synthesis of important pharmaceutical compounds, such as the anti-diabetic drug Pioglitazone researchgate.netbeilstein-journals.org. The synthesis of 2-pyridinemethanol, 5-ethyl- can be achieved through routes involving the modification of simpler pyridine derivatives like 2-picoline with formaldehyde, followed by reduction ontosight.ai.

The alkyl side chains of this compound can be selectively oxidized. The oxidation of this compound is an industrially significant process for the production of nicotinic acid (Vitamin B3) wikipedia.orgmdpi.com. This reaction is typically carried out using strong oxidizing agents like nitric acid at high temperatures and pressures mdpi.com. The reaction proceeds through the formation of an intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is then decarboxylated to yield nicotinic acid mdpi.com. The oxidation can also be directed to form other products; for example, studies on the oxidative conversion over vanadium oxide catalysts have identified products like pyridine-2-aldehyde and di(5-ethyl)-2-pyridil researchgate.net.

Regarding reduction, while the pyridine ring itself can be reduced with complex hydrides, this process can be difficult to control selectively abertay.ac.uk. More commonly, derivatives of this compound are used as reducing agents. A notable example is the this compound borane (B79455) complex (PEMB), which is a useful reagent for the reductive amination of aldehydes and ketones researchgate.net. This complex selectively reduces carbonyl groups in the presence of an amine to form new C-N bonds researchgate.net.

Synthesis and Characterization of Novel this compound Derivatives

The versatile reactivity of this compound allows for the synthesis of a wide array of novel derivatives with potential applications in various fields. The characterization of these new compounds involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Several derivatives have been synthesized and characterized in research literature. For example, 5-ethyl-2-methylisonicotinic acid is produced by the oxidation of the parent compound . Another derivative, 2-acetoxymethyl-5-ethyl pyridine, is synthesized from 5-ethyl-2-methyl pyridine and can be isolated as a slightly yellow oil . The synthesis of halogenated derivatives, such as 3-ethyl-2-fluoro-4-iodo-5-methylpyridine, involves multi-step processes including halogenation and functional group modifications evitachem.com.

A particularly interesting class of derivatives are the amine-borane complexes. The this compound borane complex (PEMB) has been synthesized and characterized as a stable and effective reducing agent for reductive aminations researchgate.net. The synthesis and characterization of these novel derivatives are crucial for discovering new reagents and building blocks for medicinal and materials chemistry.

Table 1: Synthesized Derivatives of this compound

| Derivative Name | Parent Compound | Key Reagents/Reaction Type | Reference |

|---|---|---|---|

| Nicotinic Acid | This compound | Nitric Acid / Oxidation | wikipedia.orgmdpi.com |

| 2,5-Pyridinedicarboxylic acid | This compound | Nitric Acid / Oxidation | mdpi.com |

| 5-Ethyl-2-(2-hydroxyethyl)pyridine | This compound | Formaldehyde / Hydroxymethylation | researchgate.nete-bookshelf.de |

| 5-Ethyl-2-methylpyridin-4-amine | Halogenated this compound | Ammonia / Nucleophilic Substitution | |

| 5-Ethyl-2-methylisonicotinic acid | This compound | Oxidizing Agent / Oxidation | |

| 2-Amino-5-ethyl-6-methylpyridine | This compound | Sodamide / Chichibabin Reaction | abertay.ac.ukcdnsciencepub.com |

| This compound borane complex | This compound | Borane source / Complexation | researchgate.net |

| 2-Acetoxymethyl-5-ethyl pyridine | This compound | Acetylation | |

| 3-Ethyl-2-fluoro-4-iodo-5-methylpyridine | Substituted pyridine derivative | Halogenation / Alkylation | evitachem.com |

Amine Derivatives (e.g., 5-Ethyl-2-methylpyridin-3-amine, 5-Ethyl-2-methylpyridin-4-amine)

The introduction of an amino group onto the this compound core significantly alters its chemical properties and opens avenues for further functionalization. The position of the amino group is critical to the derivative's reactivity and potential applications.

5-Ethyl-2-methylpyridin-4-amine has been synthesized and is used as a precursor for more complex organic compounds and as a ligand in coordination chemistry. orgsyn.org The synthesis of this derivative is an important aspect of pyridine chemistry, often achieved through multi-step reactions starting from simple precursors like acetaldehyde (B116499) and ammonia. orgsyn.org The general principle involves the initial formation of the pyridine ring followed by nitration and subsequent reduction to the amine. The amino group at the 4-position can act as a nucleophile, enabling it to participate in various biochemical and chemical reactions. orgsyn.org

While detailed synthetic procedures and properties for 5-Ethyl-2-methylpyridin-3-amine are not as readily available in the surveyed literature, the general strategies for synthesizing aminopyridines would apply. These typically involve the nitration of the parent pyridine, followed by reduction. The regioselectivity of the nitration step would be crucial in determining the final position of the amino group.

Table 1: Properties of 5-Ethyl-2-methylpyridin-4-amine

| Property | Value |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| Chemical Structure | Contains an ethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position of the pyridine ring. |

| Primary Use | Precursor for synthesizing complex organic compounds; Ligand in coordination chemistry. orgsyn.org |

Borane Complexes and Their Utility in Organic Synthesis

This compound readily forms a stable complex with borane, known as this compound borane (PEMB). This complex is a valuable reagent in organic synthesis, primarily utilized for its properties as a reducing agent.

PEMB is synthesized by reacting this compound with a borane source, such as diborane (B8814927) or a borane-tetrahydrofuran (B86392) complex. ontosight.aismolecule.com The resulting complex is an air-stable liquid, which offers a significant advantage over more moisture-sensitive borane complexes. ontosight.ai

The primary application of PEMB is in the reductive amination of aldehydes and ketones, where it efficiently converts these carbonyl compounds into amines. researchgate.net It is also effective in reducing other functional groups, including carboxylic acids to alcohols. ontosight.ai The stability of PEMB in protic solvents like methanol (B129727) further enhances its utility in a variety of reaction conditions.

Table 2: Properties and Applications of this compound Borane (PEMB)

| Property/Application | Description |

| Molecular Formula | C8H11N·BH3 |

| Molecular Weight | 135.01 g/mol ontosight.ai |

| Physical State | Colorless to slightly yellow liquid ontosight.ai |

| Key Feature | Air-stable reducing agent ontosight.ai |

| Primary Use | Reductive amination of ketones and aldehydes researchgate.net |

| Other Synthetic Uses | Reduction of carboxylic acids to alcohols ontosight.ai |

Vinylpyridine Derivatives and Their Polymerization

The ethyl group at the 5-position of this compound can be dehydrogenated to form the corresponding vinyl derivative, 2-methyl-5-vinylpyridine (B86018). This transformation is a critical step in producing a monomer that can undergo polymerization.

The synthesis of 2-methyl-5-vinylpyridine from this compound is typically achieved through catalytic dehydrogenation at elevated temperatures. The resulting vinylpyridine is a valuable monomer used in the production of specialty polymers.

These polymers find applications in various industries. For instance, a terpolymer latex of 2-vinylpyridine, styrene, and butadiene is used as a tire-cord binder. The vinylpyridine unit in the polymer chain enhances the adhesion of the rubber to the reinforcing fibers. The polymerization can be initiated by radical, cationic, or anionic initiators, leading to polymers with different properties.

Quaternary Ammonium (B1175870) Salts

The nitrogen atom in the pyridine ring of this compound can be alkylated to form quaternary ammonium salts, also known as pyridinium (B92312) salts. These compounds have a permanent positive charge on the nitrogen atom, which imparts unique properties and applications.

The synthesis of these salts involves the reaction of this compound with an alkyl halide. The properties of the resulting quaternary ammonium salt, such as its solubility and potential applications, are influenced by the nature of the alkyl group introduced. For example, the synthesis of N-alkylnicotinamide bromides with varying alkyl chain lengths has been explored, demonstrating how the alkyl chain influences surface-active properties. A specific example is 1-tetradecyl-5-ethyl-2-methylpyridinium bromide.

Quaternary ammonium salts derived from pyridine have been investigated for various applications, including their use in the development of novel pharmaceuticals and agrochemicals.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of derivatives of this compound is highly dependent on the nature and position of the substituents on the pyridine ring. Structure-activity relationship (SAR) studies are crucial for understanding how these structural modifications influence the interaction of these compounds with biological targets.

One notable SAR study focused on 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives as selective antagonists for the human A3 adenosine (B11128) receptor. In this study, the influence of different alkyl groups at the 2- and 4-positions was investigated. It was found that an ethyl group was favored over a methyl group at both the 2- and 4-positions for A3 receptor affinity.

Furthermore, the nature of the acyl groups at the 3- and 5-positions, as well as the substituent on the 6-phenyl group, played a significant role in determining the potency and selectivity of these compounds. For example, a derivative with a 6-(3-chlorophenyl) group displayed a high affinity for the human A3 receptor. These findings highlight the importance of systematic structural modifications to optimize the biological activity of this compound derivatives.

Applications in Chemical Industry and Advanced Materials

5-Ethyl-2-methylpyridine as an Industrial Chemical Intermediate

This compound, also known as aldehyde-collidine, is a colorless liquid organic compound with the formula (C₂H₅)(CH₃)C₅H₃N. wikipedia.org It is recognized for its utility as a starting material and intermediate in the synthesis of a wide range of commercially important chemicals. nih.govgoogle.com Its value stems from its efficient preparation from simple reagents and its strategic importance in the production of high-value downstream products. wikipedia.org

One of the most significant industrial applications of this compound is its role as a primary precursor in the synthesis of Nicotinic Acid, a form of vitamin B3 commonly known as Niacin. wikipedia.org Nicotinic acid and its amide derivative, nicotinamide, are essential human nutrients vital for metabolism and are widely used as additives in animal feed and human food products. nih.govresearchgate.net The majority of global nicotinic acid production relies on the chemical oxidation of this compound. nih.govresearchgate.net

The industrial conversion of this compound to nicotinic acid is predominantly achieved through a liquid-phase oxidation reaction using nitric acid (HNO₃) under demanding conditions. nih.govchemicalbook.com This method, often associated with the Lonza process, involves heating the reactants at high temperatures and pressures. nih.govresearchgate.net

The reaction proceeds in two main stages:

Oxidation: this compound is first oxidized to form an unstable intermediate, 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid). nih.gov

Decarboxylation: This intermediate is then selectively decarboxylated at a high temperature to yield the final nicotinic acid product. nih.gov

This process is highly effective but operates in a corrosive environment and generates nitrous oxide (N₂O), a potent greenhouse gas, as a significant by-product. nih.govresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Starting Material | This compound | nih.govchemicalbook.com |

| Oxidizing Agent | Nitric Acid (HNO₃) | nih.govresearchgate.net |

| Temperature | 190–270 °C | nih.govresearchgate.net |

| Pressure | 2–8 MPa | nih.gov |

| Intermediate | 2,5-pyridinedicarboxylic acid | nih.gov |

| Final Product | Nicotinic Acid (Niacin) | wikipedia.org |

| Key By-product | Nitrous Oxide (N₂O) | researchgate.net |

The structural framework of this compound makes it an important starting material for the synthesis of several active pharmaceutical ingredients (APIs). jubilantingrevia.com Its pyridine (B92270) ring and ethyl group can be chemically modified through various reactions to construct the complex molecular architectures required for therapeutic drugs. google.comnih.gov

This compound serves as an intermediate in the production of Etoricoxib (B1671761), a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. jubilantingrevia.com While multiple synthetic routes to Etoricoxib exist, they often involve the construction of a bipyridine core. portico.orgquickcompany.in Synthetic strategies utilize pyridine derivatives, such as 5-bromo-2-methylpyridine (B113479) or 3-hydroxy-6-methylpyridine, which can be prepared from related precursors, to build the necessary molecular structure for the final drug compound. portico.org

This compound is a key starting material in the synthesis of Pioglitazone, an antidiabetic medication used to treat type 2 diabetes. jubilantingrevia.com The chemical structure of Pioglitazone features a distinctive 5-[p-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl] moiety. nih.govnewdrugapprovals.orgnih.gov The synthesis of this critical side chain begins with this compound, which is modified to create the 2-(5-ethyl-2-pyridyl)ethoxy group that is essential for the drug's therapeutic activity. google.comnewdrugapprovals.org

| Pharmaceutical | Therapeutic Class | Role of this compound | Source |

|---|---|---|---|

| Etoricoxib | NSAID (COX-2 Inhibitor) | Intermediate in the synthesis of the core bipyridine structure. | jubilantingrevia.com |

| Pioglitazone | Antidiabetic | Starting material for the synthesis of the essential 2-(5-ethyl-2-pyridyl)ethoxy side chain. | jubilantingrevia.comnih.govnewdrugapprovals.org |

Beyond pharmaceuticals, this compound is also utilized as an intermediate in the agrochemical industry. jubilantingrevia.comarxada.com Its applications in this sector include its use in the synthesis of modern herbicides. Specifically, it is a precursor for the herbicide Topramezone, which is used for selective post-emergence weed control in crops like corn. jubilantingrevia.com The synthesis of such complex agrochemicals relies on versatile building blocks like this compound to achieve the desired efficacy and selectivity.

Component in the Production of Vinyl Pyridines for Copolymers

This compound is a key precursor in the synthesis of 2-methyl-5-vinylpyridine (B86018) (MVP), a monomer used in the production of specialty copolymers. researchgate.net The primary method for this conversion is the vapor-phase dehydrogenation of this compound at elevated temperatures, typically between 500°C and 800°C. lucintel.com This process involves passing the vapor of this compound, often mixed with an inert gas, over a dehydrogenation catalyst. lucintel.com

The resulting MVP can be polymerized with other monomers, such as N-vinylpyrrolidone, to create copolymers with specific functional properties. semanticscholar.org These copolymers have found applications in various fields due to their unique characteristics, which can include immunostimulatory and anticancer activities. semanticscholar.org The production process yields a condensate containing both the desired 2-methyl-5-vinylpyridine and unreacted this compound, which can be separated by fractional distillation and recycled to improve process efficiency. lucintel.com

Applications of this compound Derivatives in Catalysis and Synthesis

Derivatives of this compound have been developed for specialized roles in chemical synthesis, particularly as reagents for reductive amination and as ligands in the formation of metal complexes for catalysis.

Role as Reductive Amination Reagents

A significant application of this compound is in the formation of its borane (B79455) complex, this compound borane (PEMB). semanticscholar.orgjubilantingrevia.com This derivative serves as a stable and effective reagent in reductive amination, a crucial chemical reaction for forming amines from aldehydes or ketones. semanticscholar.org

PEMB is valued as a more stable alternative to other amine-borane complexes like pyridine borane, which has a limited shelf life. jubilantingrevia.com Key advantages of this compound borane are detailed in the table below.

| Property | This compound borane | Pyridine borane |

| Physical State | Liquid | Solid |

| DSC Onset | 205 °C | Decomposes > 54 °C |

| Stability | High thermal stability, higher flashpoint | Shelf life of only six months |

| Handling | Easy to handle on a pilot scale | Less stable |

Data sourced from ACS Green Chemistry Institute. jubilantingrevia.com

The stability of PEMB allows for its use in protic solvents like methanol (B129727), which are necessary for the formation of the iminium intermediate during the reaction. semanticscholar.orgjubilantingrevia.com This reagent is capable of effectively utilizing two of its three hydrides, maximizing the atom economy of the process. semanticscholar.org

Ligands in Metal Complex Formation for Catalytic Applications

Pyridine derivatives are widely used as ligands in coordination chemistry, where they bond to a central metal atom to form a complex. eurjchem.com These metal complexes often function as catalysts, and the electronic and steric properties of the pyridine ligand can be modified to fine-tune the catalyst's activity and selectivity. eurjchem.com

While research on this compound itself as a primary ligand is specific, its derivatives have been successfully incorporated into metal complexes for catalytic purposes. For instance, a derivative, 5-amino-2-ethylpyridine-2-carboximidate, has been used to synthesize a series of copper, cobalt, nickel, and manganese complexes. bohrium.com These complexes have demonstrated good catalytic activity in the Henry reaction, a classic carbon-carbon bond-forming reaction in organic synthesis. bohrium.com The pyridine-based structural unit is crucial for forming stable and active catalytic centers. bohrium.com The use of such ligands highlights the broader strategy of employing main group elements and their compounds to create unique electronic and steric environments for transition metal catalysts. nih.gov

Other Specialized Industrial Uses

Beyond its role in polymer and catalyst chemistry, this compound is utilized in specialized industrial applications, including corrosion inhibition and textile finishing.

Formulation as Corrosion Inhibitors

This compound is employed as a corrosion inhibitor, particularly for chlorinated solvents. jubilantingrevia.combohrium.com The effectiveness of pyridine and its derivatives in preventing corrosion stems from their ability to adsorb onto metal surfaces, forming a protective barrier that inhibits the corrosive action of acidic media. researchgate.netasianpubs.orgnih.gov